
1-(1-Adamantyl)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of adamantane derivatives is a topic of interest in several of the provided papers. For instance, paper describes the preparation of fluoroalkyl-end-capped cooligomers containing adamantyl segments through the reaction of fluoroalkanoyl peroxide with specific monomers. Similarly, paper outlines the synthesis of a novel adamantane-containing β-amino acid through a multi-step process, starting with the preparation of ethyl adamant-2-ylidenecyanoacetate and subsequent catalytic hydrogenation and hydrolysis steps. These methods demonstrate the versatility in synthesizing adamantane derivatives with various functional groups.
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by their rigid, three-dimensional framework, which can influence their physical and chemical properties. Paper provides insight into the molecular structure of 1,3-bis(1-adamantyl)-2-phenylpropan-1,3-diones through single-crystal X-ray diffraction analysis. The study reveals the predominance of the syn-dioxo form in the solid state and the importance of H⋯H and O⋯H contacts in intermolecular interactions. Paper also discusses the crystal and molecular structure of novel adamantyl derivatives of N-aryl substituted 3-hydroxypyridine-4-ones, highlighting the separation of hydrophobic and hydrophilic regions in the crystal packing.
Chemical Reactions Analysis
The chemical reactivity of adamantane derivatives can be influenced by the presence of functional groups and the overall molecular structure. While the papers do not directly address the chemical reactions of 1-(1-Adamantyl)-2-methylpropan-2-ol, they do provide examples of reactions involving similar adamantane-based compounds. For instance, the synthesis of the compounds in paper involves reactions such as Grignard reactions and electrophilic aromatic substitution, which are common in the synthesis of aromatic compounds with adamantyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are closely related to their molecular structure. Paper discusses the formation of nanometer-size-controlled fine particles by fluorinated AMPS-Ad-HAc cooligomers and their dispersibility in various solvents. The study also notes the sensitivity of particle size to solvent changes and the lower critical solution temperature characteristic in organic media. These properties are indicative of the potential applications of adamantane derivatives in creating materials with specific characteristics, such as temperature sensitivity and solubility in organic solvents.
Applications De Recherche Scientifique
Neurodegenerative Diseases
A comparative analysis of more than 75 natural and synthetic derivatives of adamantane revealed that some compounds, including amantadine and memantine, are utilized in treating dementia, Alzheimer's, Parkinson's diseases, and other neurodegenerative conditions. The study highlights the superior pharmacological potential of 1-fluoro- and 1-phosphonic acid adamantane derivatives against these diseases, exceeding the known effects of amantadine and memantine. This underscores a promising direction for future biochemical, pharmacological, and medicinal chemistry research in neurology and the pharmaceutical industry (Dembitsky, Gloriozova, & Poroikov, 2020).
Chemistry and Coordination
Investigations into adamantane derivatives have led to the synthesis and characterization of novel compounds with potential applications in materials science. For instance, the formation of paramagnetic planar complexes from adamantane derivatives showcases the influence of substituents on coordination geometry and magnetic properties, highlighting the versatility of these compounds in developing new materials with unique magnetic and structural properties (Brück, Englert, Kuchen, & Peters, 1996).
Molecular Propellants
Adamantane and its derivatives have been evaluated as molecular propellants for ion thrusters, showcasing the necessity to explore alternative propellants to xenon due to resource constraints. This review indicates the complexity of testing and optimizing thruster performance with new propellant candidates but emphasizes the importance of such research in advancing space exploration technologies (Dietz et al., 2019).
Orientations Futures
Research in adamantane chemistry, particularly those involving double-bonded adamantane derivatives, is promising. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Future research may focus on the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations .
Propriétés
IUPAC Name |
1-(1-adamantyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAYOXUXJQXEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC12CC3CC(C1)CC(C3)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-2-methylpropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

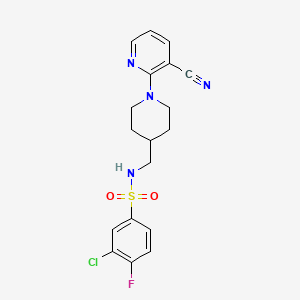
![Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2543649.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2543651.png)

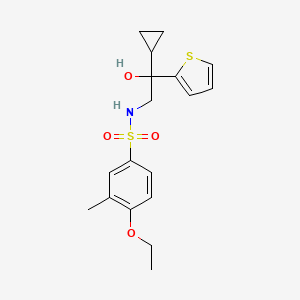
![N-cyclopentyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2543656.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2543658.png)
![2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2543659.png)
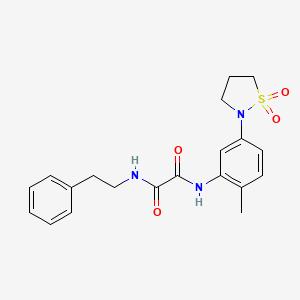
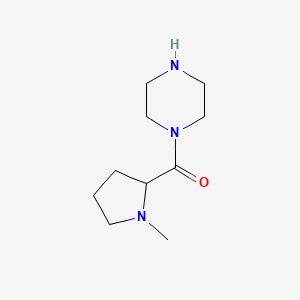
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2543664.png)
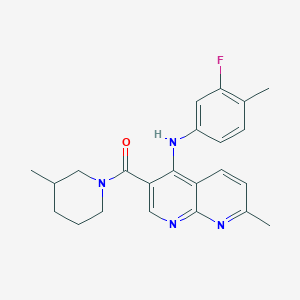
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2543667.png)
![2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B2543668.png)